N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-8(9-4-3-7-14-9)11-10-5-6-13(2)12-10/h3-8H,1-2H3,(H,11,12) |
InChI Key |
ZYMRRAKZCGUMLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2=NN(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are widely used to assemble heterocyclic frameworks efficiently. A one-pot synthesis of 3,5-disubstituted furan-2(5H)-ones with pyrazole moieties demonstrates the feasibility of combining furan and pyrazole precursors in a single step. For example, pyruvic acid reacts with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and aromatic amines to form imine intermediates, which cyclize into furanone-pyrazole hybrids. Adapting this approach, the target compound could theoretically form via condensation of a furan-ethylamine derivative with a methylpyrazole precursor under acidic conditions.
Cyclization of Precursor Intermediates
Cyclization reactions are critical for pyrazole ring formation. A representative method involves treating hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For instance, 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan undergoes Vilsmeier formylation to yield pyrazole-carboxaldehyde derivatives. Similarly, introducing a furan-ethyl group to a preformed pyrazole intermediate—such as 1-methyl-1H-pyrazol-3-amine—via nucleophilic substitution or reductive amination could generate the target compound.
Reaction Optimization and Condition Screening
Optimizing reaction parameters is essential for maximizing yield and purity. Studies on analogous systems highlight the impact of solvents, catalysts, and temperature.
Solvent Effects on Reaction Efficiency
Polar protic solvents like isopropyl alcohol (i-PrOH) enhance reaction rates and yields in pyrazole syntheses. For example, a comparative study of 3-hetarylaminomethylidenefuran-2(3H)-ones revealed that i-PrOH under reflux achieved 75% yield in 25 minutes, outperforming ethanol (67%) and toluene (65%). This solvent’s high polarity facilitates intermediate stabilization and promotes cyclization.
Table 1: Solvent Optimization for Pyrazole-Furan Hybrid Synthesis
| Solvent | Heating Method | Time (min) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| i-PrOH | Reflux | 25 | 75 | 3:1 |
| EtOH | Reflux | 30 | 67 | 2:1 |
| 1,4-Dioxane | Reflux | 32 | 70 | 2.5:1 |
Catalytic Systems and Temperature Control
Palladium catalysts, such as Pd(OAc)₂ and XPhos, are effective in cross-coupling reactions that install furan moieties. In the synthesis of a MET kinase inhibitor, Pd-mediated Stille coupling between pyridinyl stannanes and isoxazole derivatives achieved 60% yield. For this compound, analogous coupling between a furan-ethyl iodide and a pyrazole-amine precursor could be explored under inert atmospheres at 90–100°C.
Characterization and Analytical Validation
Confirming the structure and purity of this compound requires advanced analytical techniques.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR):
-
¹H NMR spectra of similar compounds show distinct signals for furan protons (δ 6.2–7.5 ppm) and pyrazole methyl groups (δ 2.3–3.1 ppm). The ethyl linker between furan and pyrazole would appear as a multiplet integrating for two protons.
-
¹³C NMR resolves carbonyl carbons in furanone derivatives (δ 160–180 ppm) and pyrazole ring carbons (δ 140–150 ppm).
Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectra of pyrazole-furan hybrids exhibit molecular ion peaks consistent with their molecular weights. For example, a compound with molecular formula C₁₀H₁₃N₃O shows a [M+H]⁺ peak at m/z 191.23.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) is employed to assess purity, with methods optimized using C18 columns and acetonitrile-water mobile phases. A purity >95% is typically required for pharmacological applications.
Comparative Analysis of Synthetic Routes
While no direct synthesis of this compound is documented, extrapolating from related systems reveals two viable pathways:
Route A: Sequential Functionalization
Route B: Convergent Coupling
-
Prepare a furan-ethyl iodide derivative via iodination of 1-(furan-2-yl)ethanol.
-
Couple with 1-methyl-1H-pyrazol-3-amine using a Pd-catalyzed Ullmann or Buchwald-Hartwig reaction.
Route B offers better atom economy but requires stringent anhydrous conditions and specialized catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furan and pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Furan Hybrid Scaffolds
1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine
- Structure : Differs in the substitution pattern: an ethyl group replaces the methyl at the pyrazole 1-position, and the amine is at the 4-position instead of 3.
- Molecular Weight : 205.26 g/mol .
- Key Difference : The positional isomerism (3-amine vs. 4-amine) may influence electronic properties and binding interactions in biological systems.
N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
- Structure : Incorporates a fluorinated ethyl group and a methyl-substituted pyrazole.
- Molecular Weight : 287.77 g/mol .
- Significance : The fluorine atom enhances metabolic stability and lipophilicity, which are critical for drug bioavailability.
N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
- Structure : Features a pyridinyl group instead of furan and a phenyl substituent.
- Mass Spectrometry : ESIMS m/z 252 ([M+2H]) .
Compounds with Furan-Based Bioactive Moieties
1-(Furan-2-yl)-N-(5-substituted-phenyl-1,3,4-thiadiazol-2-yl)methanamine Derivatives
- Activity: Derivatives Fb and Fe exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC = 3.1 µg/mL) via inhibition of enoyl-ACP reductase .
- Structural Contrast : The thiadiazole ring replaces the pyrazole core, but the furan-2-yl group is retained. Hydrogen bonding with Tyr158 and Met103 in the enzyme active site is critical for activity .
Pyrazole Derivatives with Complex Heterocyclic Systems
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Synthesis : Prepared via copper-catalyzed coupling, yielding a yellow solid (mp 104–107°C).
- Spectroscopy : HRMS (ESI) m/z 215 ([M+H]+) confirms molecular weight .
- Comparison : The cyclopropylamine substituent introduces steric constraints compared to the flexible 1-(furan-2-yl)ethyl group in the target compound.
3-[(2,2-Difluoroethoxy)methyl]-1-propyl-1H-pyrazole-4-sulfonyl Chloride
- Application : Sulfonyl chloride group suggests utility as a synthetic intermediate for sulfonamide derivatives .
- Contrast : The difluoroethoxy and sulfonyl groups confer distinct reactivity compared to the amine functionality in the target compound.
Table 1: Key Properties of Selected Analogs
Biological Activity
N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a furan ring and a pyrazole moiety, which are known for their pharmacological properties. The synthesis of this compound typically involves the reaction of furan derivatives with pyrazole derivatives through various synthetic routes, including condensation reactions and cyclizations.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have shown that it possesses broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been reported in the range of 2.50 to 20 µg/mL, indicating its potential as an antimicrobial agent .
Anticancer Activity
Research indicates that this compound may also have anticancer properties. It has been tested against several cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively. The mechanisms underlying its anticancer effects may involve the modulation of specific signaling pathways associated with cell growth and apoptosis .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, such as enzymes and receptors involved in disease processes. These interactions can lead to the inhibition or modulation of enzymatic activities critical for microbial survival or cancer cell proliferation.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3,5-Dimethylpyrazole | Two methyl groups on pyrazole | Antimicrobial activity |
| Furosemide | Furan ring attached to sulfonamide | Diuretic agent |
| Pyrazinamide | Pyrazole with amide group | Antitubercular activity |
| N-(furan-2-carbonyl)-pyrazole | Furan bonded to carbonyl on pyrazole | Potential anticancer properties |
This compound stands out due to its specific substitution pattern, which may influence its biological activity differently compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus, showcasing its potential as a new antimicrobial agent .
- Anticancer Activity : In vitro assays indicated that the compound reduced viability in cancer cell lines such as HCT116 (colorectal cancer) and HepG2 (liver cancer), suggesting its role in cancer therapy .
- Mechanistic Insights : Further research has revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of anti-apoptotic proteins .
Q & A
Q. What are the optimized synthetic routes for N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling a furan-ethylamine derivative with a substituted pyrazole precursor. For example, copper-catalyzed cross-coupling (e.g., using CuBr) in polar aprotic solvents like DMSO, with cesium carbonate as a base, can facilitate amine bond formation at 35°C over 48 hours . Yields may vary based on substituent steric effects; purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical. Lower yields (~17–20%) are typical for sterically hindered analogs, while optimized equivalents of reactants and inert atmospheres improve efficiency.
Q. How is this compound structurally characterized, and what analytical techniques are essential for confirmation?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm for furan and pyrazole), methyl groups (δ 2.1–3.0 ppm), and amine protons (broad ~δ 5.0–6.0 ppm). Deshielding of the pyrazole C3 proton (δ ~8.5 ppm) indicates conjugation with the amine .
- IR : Stretching frequencies for C=N (1618 cm⁻¹), C-O (1350 cm⁻¹), and aromatic C-H (721 cm⁻¹) confirm functional groups .
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX programs) resolves bond angles and confirms the planar pyrazole-furan orientation. SHELXL refinement is recommended for high-resolution data .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial screening : Use microdilution assays (e.g., Alamar Blue) against Mycobacterium tuberculosis H37Rv to determine minimum inhibitory concentrations (MICs). Active derivatives often show MICs <10 µg/mL .
- Enzyme inhibition : For target-specific studies (e.g., enoyl-ACP reductase), employ spectrophotometric assays measuring NADH depletion at 340 nm. IC₅₀ values correlate with docking affinity .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in biological activity data across analogs?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Compare binding poses of active vs. inactive analogs in target proteins (e.g., enoyl-ACP reductase, PDB: 2H7M). Active compounds (e.g., MIC = 3.1 µg/mL) typically form hydrogen bonds with residues like Tyr158 and Met103 .
- QSAR models : Use PASS software to predict bioactivity probability (Pa >0.68). Discrepancies between predicted and observed activities may arise from unaccounted pharmacokinetic factors (e.g., membrane permeability) .
Q. What strategies address low yields in the synthesis of N-substituted pyrazole-furan hybrids?
- Methodological Answer :
- Catalyst optimization : Replace CuBr with Pd(OAc)₂ for Buchwald-Hartwig coupling, improving yields to >40% .
- Microwave-assisted synthesis : Reduce reaction time from days to hours (e.g., 2 hours at 100°C) while maintaining yield .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to minimize side reactions during coupling .
Q. How do structural modifications (e.g., substituent electronegativity) influence target binding kinetics?
- Methodological Answer :
- Electron-withdrawing groups (e.g., nitro, -CF₃) enhance hydrogen bonding but may reduce solubility. For example, 3-nitro-phenyl analogs show 5× higher affinity for enoyl-ACP reductase than methoxy derivatives .
- Steric maps : Generate CoMFA/CoMSIA models to quantify substituent volume effects. Bulky groups at the furan 5-position often disrupt π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
